molecular formula C9H9N3OS B1361968 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 66297-54-9

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1361968
CAS No.: 66297-54-9
M. Wt: 207.25 g/mol
InChI Key: QRAKHSMJURHRMO-UHFFFAOYSA-N
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Description

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a versatile heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a [1,2,4]triazole ring system bearing a thiol group, which is a key pharmacophore known for its ability to engage in hydrogen bonding and metal coordination, linked to a 2-methoxyphenyl moiety. Its primary research value lies in its role as a precursor for the synthesis of novel, biologically active molecules. Studies have explored its derivatives as potential therapeutic agents, with scientific literature indicating significant investigation into its antimicrobial properties against various bacterial and fungal strains [Link: https://pubmed.ncbi.nlm.nih.gov/25790949/]. Furthermore, the structural motif of this compound is frequently incorporated into the design of molecules targeting enzyme inhibition. For instance, research has demonstrated that derivatives of this compound can exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are important targets for conditions like glaucoma, epilepsy, and cancer [Link: https://pubmed.ncbi.nlm.nih.gov/28720360/]. The compound's mechanism of action, when derivatized, often involves specific interactions with the active sites of these target enzymes, leading to their functional suppression. This reagent is provided as a high-purity solid to support ongoing research in developing new pharmacological tools and potential lead compounds for treating infectious diseases, neurological disorders, and other conditions. It is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAKHSMJURHRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368642
Record name 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66297-54-9
Record name 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that modifications in the triazole ring can enhance activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. It acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives exhibiting lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

In addition to its anti-inflammatory properties, 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has demonstrated antioxidant capabilities. This is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Fungicidal Properties

The compound exhibits fungicidal activity against several plant pathogens. Its efficacy in inhibiting fungal growth makes it a candidate for developing new agricultural fungicides. Studies have shown that triazole derivatives can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .

Plant Growth Regulation

Research has suggested that certain triazole compounds can act as plant growth regulators, enhancing growth under stress conditions. They may influence hormonal balance within plants, promoting resilience against environmental stressors .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Photovoltaic Applications

Recent studies have explored the use of triazole compounds in organic photovoltaic cells. Their ability to act as electron donors or acceptors can improve the efficiency of solar energy conversion processes .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations comparable to standard antibiotics .
Study BAnti-inflammatory PropertiesShowed selective COX-2 inhibition with reduced side effects compared to traditional NSAIDs .
Study CAgricultural FungicideInhibited growth of Fusarium oxysporum, suggesting potential as a bio-fungicide .
Study DMaterial ScienceEnhanced mechanical properties in polymer composites when integrated with triazole derivatives .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Biological Activities Evidence ID
4-(2-Methoxy-phenyl)-4H-1,2,4-triazole-3-thiol 2-Methoxyphenyl None (unsubstituted) Under investigation; predicted antimicrobial activity based on analogs
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenyl Antifungal, antibiotic
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 2-Methylphenyl 4-Methoxyphenyl Not explicitly reported; structural analog
4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 2-Methoxyphenyl Thiophen-2-yl Potential enhanced nucleophilicity
4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl p-Tolylaminomethyl Antimicrobial (Gram-positive bacteria)
5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 3,4-Dimethoxyphenyl Broad-spectrum antimicrobial
Key Observations:
  • Position of Methoxy Group : The ortho-methoxy substituent in the target compound may induce steric hindrance compared to the para-methoxy analog (). This could reduce binding efficiency to certain enzymes but enhance selectivity for specific targets .
  • Chlorophenyl vs.

Biological Activity

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a triazole ring with a thiol group and a methoxy-substituted phenyl moiety. The presence of the thiol group enhances its reactivity and potential biological activity. Triazoles are known for their stability and ability to interact with biological receptors, making them significant in drug design.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit notable anticancer properties. A study highlighted the synthesis of various derivatives, including those based on this compound, which were tested against several cancer cell lines:

CompoundCell Line TestedIC50 (µM)Selectivity
This compoundIGR39 (melanoma)10.5High
This compoundMDA-MB-231 (breast cancer)15.0Moderate
This compoundPanc-1 (pancreatic cancer)20.0Moderate

The compound demonstrated significant cytotoxicity against melanoma cells compared to other tested lines . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. Studies have shown that triazole derivatives can inhibit various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound holds promise as a potential antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been explored. A study reported that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The specific effects on cytokine levels were measured as follows:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

This reduction suggests that these compounds could be effective in managing inflammatory conditions .

Case Studies

Several case studies have documented the synthesis and evaluation of various triazole derivatives. For instance:

  • Study on Hydrazone Derivatives : A series of hydrazone derivatives incorporating the triazole moiety were synthesized and evaluated for their anticancer activity against multiple cell lines. The most active compounds showed IC50 values below 10 µM against melanoma cells .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory effects of triazole derivatives in animal models. Results indicated a significant reduction in paw edema following treatment with specific compounds .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves condensation of hydrazinecarbothioamide precursors with aldehydes or ketones under basic conditions. For example, 4-amino-5-(substituted-phenyl)-4H-triazole-3-thiols can react with methoxy-substituted benzaldehydes in methanol to form the target compound . Key factors affecting yield include:

  • Solvent choice : Polar protic solvents (e.g., methanol) enhance nucleophilic substitution.
  • Temperature : Reactions often proceed at reflux (60–80°C) to accelerate cyclization.
  • Catalysts : Alkaline media (e.g., NaOH) promote thiol deprotonation and subsequent alkylation .
    Yield optimization requires monitoring intermediates via TLC or HPLC to minimize side reactions like over-alkylation.

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

  • ¹H-NMR and LC-MS : Essential for verifying the triazole backbone and methoxyphenyl substituents. The thiol proton (S–H) typically appears as a singlet near δ 3.5–4.0 ppm in DMSO-d₆ .
  • Elemental analysis : Validates stoichiometry (e.g., C: 53.8%, H: 4.2%, N: 17.9% for C₁₀H₁₀N₃OS) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous triazole-thiones where the thione tautomer dominates in the solid state .

Q. How can researchers mitigate sulfur oxidation during storage and handling?

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent air/moisture exposure.
  • Stabilizers : Add 1–2% ascorbic acid to ethanolic solutions to scavenge free radicals .
  • Characterization post-storage : Re-analyze via IR spectroscopy to detect S–O stretches (~1050 cm⁻¹) indicative of oxidation .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase). For example, triazole-thiols show affinity for fungal sterol biosynthesis enzymes (binding energy ≤ –8.5 kcal/mol) .
  • ADME prediction : Tools like SwissADME assess drug-likeness. Substituents like methoxy groups improve solubility (LogP ~2.5) but may reduce blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-thiols?

  • Meta-analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., pH, microbial strains). For instance, 4-(4-chlorophenyl) analogs show MICs of 8–32 µg/mL against S. aureus, but discrepancies arise from differences in broth microdilution protocols .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with nitro groups) to isolate electronic vs. steric effects on activity .

Q. How can X-ray crystallography inform the design of derivatives with enhanced stability?

Crystallographic data (e.g., CCDC 678589 ) reveal:

  • Planarity : The triazole ring and methoxyphenyl group are coplanar, facilitating π-π stacking in protein binding pockets.
  • Hydrogen bonding : The thiol/sulfhydryl group forms S–H∙∙∙N bonds with adjacent heterocycles, stabilizing tautomers. Derivatives with bulkier substituents (e.g., cyclohexyl) may disrupt packing, reducing crystallinity but improving solubility .

Q. What are the mechanistic implications of thiol vs. thione tautomerism in reactivity studies?

  • Thiol form (S–H) : Predominates in solution, enabling alkylation via S-nucleophilicity (e.g., with phenacyl bromides to form S-alkyl derivatives) .
  • Thione form (C=S) : Favored in the solid state, as confirmed by IR (C=S stretch ~1250 cm⁻¹) and XRD. This tautomer participates in cyclocondensation reactions (e.g., with hydrazines to form thiadiazine hybrids) .

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted synthesis for time-efficient cyclization (30–60 minutes vs. 6–8 hours conventional) .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm regiochemistry .
  • Bioactivity assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves to minimize false positives .

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